molecular formula C15H15NO2 B7981689 (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester

(4'-Amino-biphenyl-4-yl)-acetic acid methyl ester

Cat. No.: B7981689
M. Wt: 241.28 g/mol
InChI Key: GPTLUTMRKHAYDC-UHFFFAOYSA-N
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Description

(4’-Amino-biphenyl-4-yl)-acetic acid methyl ester is an organic compound with a complex structure that includes a biphenyl core substituted with an amino group and an acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Amino-biphenyl-4-yl)-acetic acid methyl ester typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields nitro-biphenyl, which is then reduced to amino-biphenyl using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production methods for (4’-Amino-biphenyl-4-yl)-acetic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(4’-Amino-biphenyl-4-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitro-biphenyl derivatives.

    Reduction: Biphenyl-4-yl-methanol.

    Substitution: Halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

(4’-Amino-biphenyl-4-yl)-acetic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4’-Amino-biphenyl-4-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Amino-biphenyl-4-carboxylic acid ethyl ester
  • 4’-Amino-biphenyl-4-yl)-carbamic acid tert-butyl ester
  • N-(4’-Amino-biphenyl-4-yl)-malonamic acid ethyl ester

Uniqueness

(4’-Amino-biphenyl-4-yl)-acetic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

methyl 2-[4-(4-aminophenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTLUTMRKHAYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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